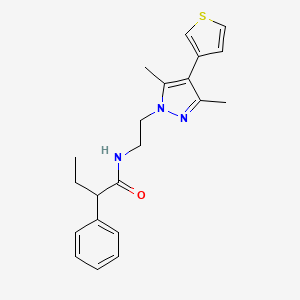

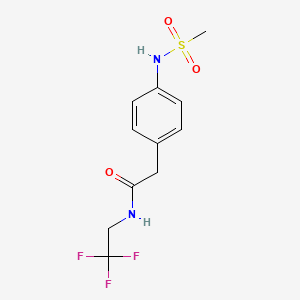

2-(4-(methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-(methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide” is a complex organic molecule. It contains a phenyl ring, which is a common structure in many organic compounds, and a trifluoroethyl group, which is often used in medicinal chemistry due to its ability to improve the metabolic stability and lipophilicity of a compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, one study found that a similar compound, 2-(2,2,2-trifluoroethyl)benzoxazoles, could be synthesized by reacting o-aminophenols and 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its boiling point and critical temperature could be determined using thermodynamic property data .Applications De Recherche Scientifique

Lead Development of Thiazolylsulfonamides

A study on the development of thiazolylsulfonamides, structurally related to pritelivir, explored their use as inhibitors of human carbonic anhydrase isoforms. These enzymes are involved in numerous physiological and pathological processes, including cancer, obesity, epilepsy, and glaucoma. The research demonstrated that these compounds showed low nanomolar inhibition values across different isoforms of carbonic anhydrase, indicating their potential as drug candidates for treating various diseases (Carta et al., 2017).

Aldose Reductase Inhibitors with Antioxidant Activity

Another study focused on the synthesis and evaluation of substituted benzenesulfonamides as aldose reductase inhibitors, which have implications for managing long-term diabetic complications. The compounds synthesized demonstrated significant inhibitory activity and potent antioxidant potential, highlighting their therapeutic potential in diabetes management (Alexiou & Demopoulos, 2010).

Crystal Structure Analysis

Research on the crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide provided insights into the molecular configuration and potential pharmacological applications of sulfonamide derivatives. Sulfonamides are widely used as antibacterial agents, and understanding their crystal structure can inform the development of new therapeutic agents (Cai et al., 2009).

Mefluidide Protection in Crop Plants

The study on Mefluidide, a compound structurally similar to 2-(4-(methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, explored its capacity to protect chilling-sensitive plants from temperature stress. This research indicates the compound's utility beyond pharmacological applications, demonstrating its potential as an agricultural tool (Tseng & Li, 1984).

Oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides

Another study examined the oxidation reactions of sulfonamides, contributing to the understanding of their chemical properties and potential modifications for enhanced pharmacological activity. The research findings are relevant for designing sulfonamide-based drugs with improved efficacy and safety profiles (Rozentsveig et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

2-[4-(methanesulfonamido)phenyl]-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c1-20(18,19)16-9-4-2-8(3-5-9)6-10(17)15-7-11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMINVHBVKKFNDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(methylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)

![2-[2-(benzenesulfonamido)thiazol-4-yl]-N-(4-bromo-3-methyl-phenyl)acetamide](/img/structure/B2872707.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)

![N-Tert-butyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B2872715.png)

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2872716.png)

![Ethyl 4-(4-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2872722.png)

![{[4-Chloro-2-(2,4-dimethylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2872727.png)